- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamidesTetrahedron Letters, 2020, 61(47), 152555,
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

1228377-92-1 structure
Nome del prodotto:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
Numero CAS:1228377-92-1
MF:C16H15NO3
MW:269.295204401016
CID:5599977
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
-
- Inchi: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- Chiave InChI: MROADJBMULNWBV-UHFFFAOYSA-N
- Sorrisi: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
Riferimento
- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium YlidesJournal of Organic Chemistry, 2023, 88(13), 8268-8278,
Metodo di produzione 3
Condizioni di reazione
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
Riferimento
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidantRSC Advances, 2016, 6(30), 25167-25172,
Metodo di produzione 4
Condizioni di reazione
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
Riferimento
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategyOrganic & Biomolecular Chemistry, 2016, 14(48), 11446-11453,
Metodo di produzione 5
Condizioni di reazione
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
Riferimento
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amidesYouji Huaxue, 2015, 35(9), 1917-1922,
Metodo di produzione 6
Condizioni di reazione
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
Riferimento
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamidesRSC Advances, 2016, 6(2), 1503-1507,
Metodo di produzione 7
Condizioni di reazione
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Riferimento
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Metodo di produzione 8
Condizioni di reazione
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Riferimento
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Metodo di produzione 9
Condizioni di reazione
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
Riferimento
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds.Tetrahedron Letters, 2020, 61(22), 151913,
Metodo di produzione 10
Condizioni di reazione
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
Riferimento
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperatureOrganic Chemistry Frontiers, 2022, 9(5), 1354-1363,
Metodo di produzione 11
Condizioni di reazione
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
Riferimento
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with airOrganic Chemistry Frontiers, 2017, 4(12), 2375-2379,
Metodo di produzione 12
Condizioni di reazione
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
Riferimento
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl CompoundsAdvanced Synthesis & Catalysis, 2016, 358(15), 2385-2391,
Metodo di produzione 13
Condizioni di reazione
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
Riferimento
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen AtmosphereJournal of the American Chemical Society, 2010, 132(21), 7266-7267,
Metodo di produzione 14
Condizioni di reazione
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
Riferimento
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as OxidantAsian Journal of Organic Chemistry, 2022, 11(8), e202200264,
Metodo di produzione 15
Condizioni di reazione
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
Riferimento
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivativesOrganic & Biomolecular Chemistry, 2016, 14(36), 8570-8575,
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- Tempo
- 1-naphthalen-2-ylpropan-1-one
- 2-Ethylnaphthalene
- 2'-Acetonaphthone
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- Trimethylsulfoxonium iodide
- 2-Naphthylacetic acid
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
- 2-Naphthalene Ethanol
- 2-naphthoyl chloride
- 1-(Naphthalen-2-yl)ethanol
- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester
- 3-(naphthalen-2-yl)propanal
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 2-Naphthaleneacetamide, N-2-pyridinyl-
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- Naphthalene-2-carbaldehyde (66-99-9)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) Prodotti correlati
- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)
- 21722-06-5(1-(4-Methoxyphenyl)-1H-imidazol-2-amine)
- 105276-96-8(5-Bromo-1H-1,6naphthyridin-2-one)
- 2228399-62-8(3-2-(trifluoromethoxy)phenyloxolane-2,5-dione)
- 1864063-53-5(1-(pyrrolidin-2-yl)pent-4-en-1-one hydrochloride)
- 1896592-54-3(1-6-(trifluoromethyl)pyridin-3-ylcyclopentane-1-carboxylic acid)
- 85014-27-3(2-(2,4-Dichlorophenyl)-4-pentyn-2-ol)
- 14804-27-4(Benzene, 5-chloro-2-methoxy-1,3-dimethyl-)
- 1376367-70-2(2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one)
- 2137572-43-9(3-[S-(dimethylamino)-N-propan-2-ylsulfonimidoyl]aniline)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
